Bifeprunox Mesylate

Description

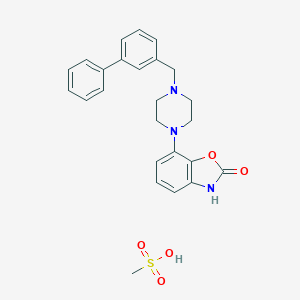

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKHSGOYGLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956533 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-13-1 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bifeprunox Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifeprunox is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1][2][3] This dual mechanism was hypothesized to offer a broad spectrum of therapeutic efficacy against both positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[3][4] Despite promising preclinical and early clinical data, the development of Bifeprunox was ultimately discontinued due to insufficient efficacy in later-phase clinical trials. This guide provides an in-depth technical overview of its core mechanism of action, detailing its receptor binding and functional activity, the downstream signaling pathways it modulates, and the key experimental protocols used in its characterization.

Core Pharmacological Profile: A Dopamine-Serotonin System Stabilizer

Bifeprunox's mechanism of action is centered on its high-affinity interactions with specific dopamine and serotonin receptor subtypes. Unlike first-generation antipsychotics that act as potent D2 antagonists, Bifeprunox functions as a partial D2 agonist. This property allows it to act as a dopamine system stabilizer: in brain regions with excessive dopaminergic activity (thought to underlie the positive symptoms of schizophrenia), it competes with endogenous dopamine and reduces receptor activation. Conversely, in regions with low dopaminergic tone (hypothesized to contribute to negative and cognitive symptoms), its intrinsic agonist activity can restore a basal level of dopaminergic transmission.

Simultaneously, Bifeprunox is a potent agonist at 5-HT1A receptors. This action is believed to contribute to its atypical profile by several means, including the potential to ameliorate negative symptoms and reduce the propensity for EPS. The compound exhibits minimal affinity for other receptors commonly associated with the side effects of older antipsychotics, such as muscarinic, histaminergic, and α-adrenergic receptors.

Quantitative Receptor Binding and Functional Activity

The interaction of Bifeprunox with its primary molecular targets has been quantified through extensive in vitro studies. The following tables summarize the key binding affinity (Ki) and functional activity (EC50, Intrinsic Activity) data.

Table 1: Receptor Binding Affinities of Bifeprunox

| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |

| Dopamine D2 | Human | 8.5 | 3.16 | |

| Dopamine D2 (Striatal) | Rat | 8.83 | 1.48 | |

| Dopamine D3 | Human | 9.2 | 0.63 | |

| Dopamine D4 | Human | 8.8 | 1.58 | |

| Serotonin 5-HT1A | Human | 8.0 | 10.0 | |

| Serotonin 5-HT1A (Cortical) | Rat | 7.19 | 64.57 | |

| Serotonin 5-HT2A | - | Low Affinity | - | |

| Serotonin 5-HT2C | - | Low Affinity | - | |

| α1-Adrenoceptor | - | Low Affinity | - | |

| α2-Adrenoceptor | - | Low Affinity | - | |

| Muscarinic Receptors | - | Low Affinity | - | |

| Histaminergic Receptors | - | Low Affinity | - |

Table 2: Functional Activity of Bifeprunox

| Receptor & Assay | Species | pEC50 / pA2 | Efficacy / Intrinsic Activity | Reference(s) |

| Dopamine D2 (Adenylate Cyclase) | Human (CHO cells) | pA2 = 10.1 (antagonist) | 28% (vs. Quinpirole) | |

| Serotonin 5-HT1A (Adenylate Cyclase) | Human (CHO cells) | pEC50 = 9.95 | 73% (vs. 8-OH-DPAT) | |

| Serotonin 5-HT1A (Hippocampal) | Rat | pEC50 = 6.37 | - |

Signaling Pathways and Downstream Effects

Bifeprunox exerts its cellular effects by modulating intracellular signaling cascades downstream of D2 and 5-HT1A receptors. Both are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.

Dopamine D2 Receptor Signaling

Activation of Gαi by the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, Bifeprunox's effect on this pathway is context-dependent. In the presence of high concentrations of a full agonist like dopamine, Bifeprunox acts as an antagonist, attenuating the dopamine-induced decrease in cAMP. In the absence of dopamine, its partial agonist properties lead to a submaximal inhibition of adenylyl cyclase.

Diagram 1: Bifeprunox modulation of the D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gαi/o proteins. As a potent agonist, Bifeprunox robustly activates this pathway, leading to a significant inhibition of adenylyl cyclase and a decrease in cAMP levels. This strong and consistent activation of 5-HT1A receptors is a key feature distinguishing it from other atypical antipsychotics like aripiprazole.

Diagram 2: Bifeprunox activation of the 5-HT1A receptor signaling pathway.

Key Experimental Protocols

The pharmacological profile of Bifeprunox was established through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

In Vitro Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of Bifeprunox for various receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the recombinant human receptor of interest (e.g., D2, D3, D4, 5-HT1A) or from specific rat brain regions (e.g., striatum for D2, cortex for 5-HT1A).

-

Radioligand: A specific radioligand is used for each receptor, for example, [3H]-Spiperone for D2 receptors and [3H]-8-OH-DPAT for 5-HT1A receptors.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of Bifeprunox.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of Bifeprunox that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Diagram 3: General workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (Adenylyl Cyclase Activity)

These assays measure the functional consequence of receptor binding, i.e., agonism or antagonism.

-

Objective: To determine the efficacy and potency of Bifeprunox at D2 and 5-HT1A receptors.

-

Methodology:

-

Cell Culture: CHO cells stably expressing the human D2 or 5-HT1A receptor are cultured.

-

Assay Conditions:

-

Agonist Mode (5-HT1A): Cells are incubated with increasing concentrations of Bifeprunox, and cAMP levels are measured.

-

Antagonist Mode (D2): Cells are incubated with a fixed concentration of a full agonist (e.g., quinpirole) in the presence of increasing concentrations of Bifeprunox.

-

-

cAMP Measurement: Intracellular cAMP levels are determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) for agonist activity, or the pA2 (a measure of antagonist potency) for antagonist activity.

-

In Vivo Electrophysiology

This technique measures the effect of a drug on the electrical activity of neurons in a living animal.

-

Objective: To assess the functional impact of Bifeprunox on dopamine neuron firing in the Ventral Tegmental Area (VTA) of the rat brain.

-

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the VTA to record the extracellular single-unit activity of putative dopamine neurons.

-

Drug Administration: Bifeprunox is administered intravenously in cumulative doses.

-

Recording and Analysis: The firing rate and bursting activity of the neurons are recorded before and after drug administration. The effects are quantified as a percentage change from the baseline firing rate. Studies have shown that Bifeprunox decreases the firing and bursting activity of VTA dopamine neurons, consistent with its partial agonist action at presynaptic D2 autoreceptors.

-

Conclusion

Bifeprunox Mesylate possesses a distinct mechanism of action, characterized by partial agonism at dopamine D2-like receptors and potent agonism at serotonin 5-HT1A receptors. This profile was designed to offer the benefits of dopamine system modulation while mitigating the risks associated with full D2 receptor antagonism. In vitro and in vivo preclinical studies robustly characterized its high affinity and functional activity at these primary targets, demonstrating its ability to modulate key downstream signaling pathways and neuronal firing rates. While Bifeprunox did not ultimately achieve clinical success, the detailed understanding of its mechanism of action provides valuable insights for the continued development of next-generation antipsychotics targeting the complex interplay of the dopamine and serotonin systems.

References

- 1. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate (formerly known as DU-127,090) is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia and other psychiatric disorders. Its mechanism of action involves partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility profile of this compound, supported by available experimental data and methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for the design of appropriate dosage forms.

| Property | Value | Source |

| IUPAC Name | 7-[4-([1,1'-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone methanesulfonate | [1] |

| Chemical Formula | C₂₄H₂₃N₃O₂ · CH₄O₃S | |

| Molecular Weight | 481.56 g/mol | |

| Melting Point | 277 °C (Polymorphic Form α) | |

| pKa (predicted) | Strongest Acidic: 9.47Strongest Basic: 7.75 | |

| logP (predicted) | 4.2 | |

| Appearance | White to beige powder |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The solubility of this compound has been characterized in various solvents.

| Solvent | Solubility | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Clear solution | |

| Water | 10 mg/mL | Clear solution |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard practices in the pharmaceutical industry for analogous compounds, the following methodologies are representative of the techniques likely employed.

Melting Point Determination

The melting point of the α polymorphic form of this compound was determined using Differential Scanning Calorimetry (DSC).

-

Method: A sample of the crystalline polymorphic form α of this compound is heated at a constant rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.

-

Apparatus: Differential Scanning Calorimeter

-

Heating Rate: 10 K/min

-

Result: The endothermic peak corresponding to melting was observed at 277 °C.

Solubility Determination

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

-

Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Apparatus: Orbital shaker, constant temperature bath, filtration apparatus, HPLC system.

-

Analysis: The concentration of this compound in the saturated solution is quantified by HPLC with UV detection, using a validated analytical method.

pKa and logP Determination (Predicted)

The provided pKa and logP values are computationally predicted. Experimental determination would typically involve the following methods:

-

pKa Determination (Potentiometric Titration): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

-

logP Determination (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving the dopamine and serotonin systems. It acts as a partial agonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. This dual action is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects.

Caption: Mechanism of action of this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new drug substance like this compound involves a series of sequential and parallel experiments to determine its fundamental properties.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has summarized the key physicochemical properties and solubility data for this compound, drawing from available scientific literature and patent documentation. The provided information on its chemical identity, solid-state properties, and solubility serves as a critical resource for researchers and professionals involved in the development of this and similar pharmaceutical compounds. The outlined experimental methodologies, while generalized, represent the industry-standard approaches for obtaining such crucial data. Further detailed experimental studies, particularly on its pH-solubility profile, would be beneficial for a more complete understanding of its biopharmaceutical characteristics.

References

In Vitro Pharmacological Profile of Bifeprunox Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate is an atypical antipsychotic agent characterized by a distinct in vitro pharmacological profile, primarily acting as a partial agonist at dopamine D2-like receptors and a potent agonist at serotonin 5-HT1A receptors. This dual activity was investigated as a potential mechanism to address both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its receptor binding affinities, functional activities, and the methodologies used for their determination.

Core Pharmacological Profile

This compound exhibits high affinity for dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor.[1] Notably, it demonstrates significantly lower or no affinity for other receptors commonly associated with the side effects of older antipsychotics, such as 5-HT2A, 5-HT2C, α1- and α2-adrenergic, muscarinic, and histaminergic receptors.[1] This selective binding profile suggests a targeted mechanism of action.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinities (pKi) of this compound

| Receptor | Species | pKi | Reference |

| Dopamine D2 | Human | 8.5 | [1] |

| Dopamine D3 | Human | 9.2 | [1] |

| Dopamine D4 | Human | 8.8 | [1] |

| Serotonin 5-HT1A | Human | 8.0 | |

| Serotonin 5-HT1A | Rat (Cortical) | 7.19 ± 0.14 | |

| Serotonin 5-HT2A | - | Low Affinity | |

| Serotonin 5-HT2C | - | Low Affinity | |

| α1-Adrenergic | - | Low Affinity | |

| α2-Adrenergic | - | Low Affinity | |

| Muscarinic | - | Low Affinity | |

| Histaminergic | - | Low Affinity |

pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor | Assay | Species/Cell Line | Parameter | Value | Reference |

| Dopamine D2 | Adenylate Cyclase | CHO cells (human D2) | pA2 (antagonist) | 10.1 | |

| Dopamine D2 | Adenylate Cyclase | CHO cells (human D2) | Intrinsic Activity (vs. Quinpirole) | 28% at 1 µM | |

| Dopamine D2 | Presynaptic Autoreceptor | Rat Striatal Slices | pA2 (antagonist) | 9.4 | |

| Serotonin 5-HT1A | Adenylate Cyclase | CHO cells (human 5-HT1A) | pEC50 (agonist) | 9.95 | |

| Serotonin 5-HT1A | Adenylate Cyclase | CHO cells (human 5-HT1A) | Efficacy (vs. 5-HT) | 73% | |

| Serotonin 5-HT1A | G-protein Activation | Rat Hippocampal | Emax (vs. 5-HT) | 35.9 ± 2.0% | |

| Serotonin 5-HT1A | G-protein Activation | HeLa cells (human 5-HT1A) | Emax (vs. 5-HT) | 60.8 ± 1.8% |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity and efficacy are measures of the ability of a compound to elicit a functional response upon binding to a receptor, relative to a full agonist.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for various neurotransmitter receptors.

General Principle: These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Protocol for Dopamine D2 Receptor Binding ([³H]-spiperone):

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand [³H]-spiperone, and varying concentrations of this compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol for Serotonin 5-HT1A Receptor Binding ([³H]-8-OH-DPAT):

The protocol is similar to the D2 receptor binding assay, with the following key differences:

-

Cell Line: CHO cells stably expressing the human serotonin 5-HT1A receptor are used.

-

Radioligand: [³H]-8-hydroxy-2-(dipropylamino)tetralin ([³H]-8-OH-DPAT) is used as the radioligand.

Functional Assays

Objective: To determine the functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, partial agonist, or antagonist).

Adenylyl Cyclase Activity Assay:

General Principle: This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, via G-protein coupled receptors. Dopamine D2 and serotonin 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.

Protocol:

-

Cell Culture: CHO cells expressing either the human dopamine D2 receptor or the human 5-HT1A receptor are cultured.

-

Assay Procedure:

-

To measure agonist activity (at 5-HT1A receptors), cells are incubated with varying concentrations of this compound, and the resulting decrease in forskolin-stimulated cAMP levels is measured.

-

To measure antagonist activity (at D2 receptors), cells are incubated with a fixed concentration of a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of this compound. The ability of Bifeprunox to reverse the agonist-induced inhibition of cAMP production is quantified.

-

To determine partial agonist activity (at D2 receptors), the intrinsic activity of this compound alone is measured and compared to that of a full agonist.

-

-

cAMP Quantification: cAMP levels are typically measured using commercially available kits, such as those based on competitive enzyme immunoassays or fluorescence resonance energy transfer (FRET).

[³⁵S]GTPγS Binding Assay:

General Principle: This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.

-

Assay Conditions: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is separated from the unbound nucleotide by filtration and quantified by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation and agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental assays.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

Bifeprunox Mesylate's effect on dopaminergic and serotonergic systems

An In-Depth Technical Guide to Bifeprunox Mesylate's Effects on Dopaminergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifeprunox was an investigational atypical antipsychotic agent designed as a "third-generation" therapeutic for schizophrenia.[1][2] Its development was predicated on a unique pharmacological profile targeting both dopaminergic and serotonergic systems.[3] Bifeprunox combines partial agonism at the dopamine D2 receptor with potent agonism at the serotonin 5-HT1A receptor.[2][4] This dual mechanism was hypothesized to offer efficacy against positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects (EPS) and metabolic disturbances associated with earlier antipsychotics. Although its clinical development was ultimately discontinued due to insufficient efficacy compared to existing treatments, the pharmacology of bifeprunox remains a valuable case study in modern psychopharmacological design. This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Pharmacological Profile: A Dopamine-Serotonin Stabilizer

Bifeprunox's mechanism of action is centered on its distinct activities at key G-protein coupled receptors (GPCRs) in the central nervous system. Unlike first-generation antipsychotics that act as pure D2 antagonists or second-generation agents with a broader receptor profile, bifeprunox was developed to be a dopamine D2/5-HT1A receptor partial agonist.

-

Dopamine D2 Receptor Partial Agonism : In brain regions with excessive dopaminergic activity (hyperdopaminergic state), such as the mesolimbic pathway in schizophrenia, a partial agonist competes with the endogenous full agonist (dopamine) and lowers the overall receptor response. This is believed to reduce positive symptoms. Conversely, in regions with low dopaminergic tone (hypodopaminergic state), like the mesocortical pathway, the partial agonist provides a baseline level of receptor stimulation, potentially alleviating negative and cognitive symptoms. This modulating effect is often described as "dopamine stabilization".

-

Serotonin 5-HT1A Receptor Agonism : Potent agonism at 5-HT1A receptors is another key feature. Activation of these receptors, which function as autoreceptors on serotonin neurons, is thought to enhance dopamine release in the prefrontal cortex and reduce glutamate transmission, contributing to efficacy against negative symptoms and cognitive deficits, as well as reducing the risk of EPS.

Bifeprunox is characterized by high affinity for D2, D3, D4, and 5-HT1A receptors, with notably low affinity for 5-HT2A/C, adrenergic, cholinergic muscarinic, or histaminergic receptors, which was predicted to lead to a more favorable side-effect profile, particularly concerning weight gain and sedation.

Quantitative Pharmacology: Receptor Binding and Functional Activity

The interaction of bifeprunox with its primary targets has been quantified through various in vitro assays. The data below is compiled from studies using recombinant human receptors expressed in cell lines and native tissue preparations.

Table 1: Receptor Binding Affinities of Bifeprunox

This table summarizes the binding affinity of bifeprunox for key dopamine and serotonin receptor subtypes, expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value | Tissue/System Source | Reference |

| Dopamine D2 | 8.5 | Not Specified | |

| Dopamine D2 (Striatal) | 8.83 | Rat Striatum | |

| Dopamine D3 | 9.1 | Human Recombinant | |

| Dopamine D4 | 8.0 | Human Recombinant | |

| Serotonin 5-HT1A | 8.2 | Not Specified | |

| Serotonin 5-HT1A | 8.0 | Human Recombinant (h5-HT1A) | |

| Serotonin 5-HT1A (Cortical) | 7.19 | Rat Cortex |

Table 2: Functional Activity Parameters of Bifeprunox

This table details the functional effects of bifeprunox, including its potency (pEC50) and efficacy (Emax or Intrinsic Activity) relative to a full agonist.

| Receptor/Assay | Parameter | Value | Notes | Reference |

| Dopamine hD2L | pEC50 (GTPγS) | 8.97 | Partial Agonist | |

| Dopamine hD2L | Emax (GTPγS) | 26.3% | Relative to Apomorphine (100%) | |

| Dopamine hD2L | pKb (GTPγS) | ~9.1 | Antagonist potency similar to Haloperidol | |

| Serotonin 5-HT1A (Hippocampal) | pEC50 | 6.37 | Agonist | |

| Serotonin h5-HT1A | Emax | 70% | Agonist |

Signaling Pathways and Conceptual Mechanisms

The following diagrams illustrate the molecular and theoretical basis of bifeprunox's action.

Caption: Bifeprunox's role as a dopamine D2 receptor partial agonist and stabilizer.

Caption: Agonist action of bifeprunox at the presynaptic 5-HT1A autoreceptor.

In Vivo Neuropharmacology

Preclinical in vivo studies corroborate the in vitro profile of bifeprunox, demonstrating its functional impact on neuronal circuits.

-

Dopaminergic System : Electrophysiological studies in rats showed that bifeprunox decreases the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50%. More significantly, it markedly reduced the bursting activity of these neurons by 70-100%. Phasic bursting is associated with a larger synaptic release of dopamine than single-spike firing, so this preferential reduction highlights a key mechanism for dampening a hyperdopaminergic state. The partial agonist properties were confirmed by showing that bifeprunox could reduce the inhibitory effect of the full agonist apomorphine on dopamine neuron firing.

-

Serotonergic System : On serotonin neurons in the dorsal raphe, bifeprunox was more potent than the comparator aripiprazole in suppressing firing activity. This effect was preventable by the 5-HT1A antagonist WAY-100,635, confirming that it is mediated by the 5-HT1A receptor. In vivo microdialysis studies also showed that bifeprunox dose-dependently decreased 5-HTP accumulation, further indicating a reduction in serotonin synthesis and release via its agonist action at 5-HT1A autoreceptors.

-

Prolactin Release : Unlike potent D2 antagonists which cause hyperprolactinemia, bifeprunox was shown to only weakly increase prolactin levels, and only at high doses. This is consistent with its D2 partial agonist profile, which avoids a complete blockade of dopamine's inhibitory tone on prolactin secretion.

Experimental Protocols

The quantitative data presented were generated using established pharmacological assays. Below are generalized methodologies representative of the cited studies.

Protocol 1: Radioligand Receptor Binding Assay

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Preparation : Membranes are prepared from cells expressing the recombinant human receptor of interest (e.g., D2, 5-HT1A) or from dissected brain tissue (e.g., rat striatum).

-

Incubation : A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (bifeprunox).

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The concentration of bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol 2: [³⁵S]-GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor stimulation.

-

Preparation : Cell membranes expressing the receptor of interest (e.g., hD2L) are prepared.

-

Incubation : Membranes are incubated in a buffer containing GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound (bifeprunox). To determine antagonist properties, incubations are performed in the presence of a known agonist (e.g., apomorphine).

-

Separation & Quantification : The assay is terminated, and bound [³⁵S]-GTPγS is separated from unbound via filtration and quantified by scintillation counting.

-

Data Analysis : For agonist activity, concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, the ability of the compound to shift the concentration-response curve of a full agonist is used to calculate the antagonist constant (pKb).

Caption: Generalized workflow for in vitro pharmacological characterization.

Conclusion

This compound exemplifies a rational drug design approach targeting the complex pathophysiology of schizophrenia. Its profile as a high-affinity D2 partial agonist and 5-HT1A agonist provided a strong preclinical and theoretical basis for its development. The quantitative data consistently show potent interaction with these two key receptors while avoiding others linked to common antipsychotic side effects. Although it failed to demonstrate superior efficacy in late-stage clinical trials, the detailed study of its effects on dopaminergic and serotonergic systems has contributed valuable knowledge to the field and continues to inform the development of next-generation antipsychotic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of Bifeprunox Mesylate in Conditioned Avoidance Response (CAR) Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1] The conditioned avoidance response (CAR) test is a cornerstone preclinical model for assessing the antipsychotic potential of new chemical entities.[2] This behavioral paradigm is highly predictive of clinical antipsychotic efficacy.[3] Drugs with antipsychotic-like properties, such as this compound, characteristically suppress the conditioned avoidance response at doses that do not impair the escape response, indicating a specific effect on motivated behavior rather than a general motor deficit.[4]

These application notes provide a comprehensive guide for researchers on how to design, execute, and interpret experiments using this compound in the CAR test.

Mechanism of Action in Conditioned Avoidance

The suppression of conditioned avoidance by this compound is believed to be mediated by its unique receptor profile. As a partial D2 agonist, it modulates dopaminergic activity in the mesolimbic pathway, particularly in the nucleus accumbens, a key brain region for processing motivation and reward.[4] In states of excessive dopamine, as hypothesized in psychosis, a partial agonist acts as a functional antagonist, dampening down the overactive system. Concurrently, its potent 5-HT1A receptor agonism is thought to contribute to its antipsychotic effects and potentially mitigate the extrapyramidal side effects associated with strong D2 receptor antagonism.

Signaling Pathways

The signaling cascades initiated by this compound at D2 and 5-HT1A receptors are crucial to its effect on the CAR.

Experimental Protocol: Two-Way Active Avoidance Test

This protocol details the methodology for a standard two-way active avoidance test in rats to evaluate the antipsychotic-like effects of this compound.

Apparatus

A two-way shuttle box divided into two equal compartments by a partition with an opening allowing free passage. The floor consists of a metal grid for delivering a mild footshock. Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).

Experimental Subjects

Male Wistar or Sprague-Dawley rats weighing 200-250g at the start of the experiment. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Procedure

-

Habituation: For 2-3 consecutive days, place each rat in the shuttle box for 5-10 minutes with the central door open to allow free exploration of both compartments without any stimuli.

-

Acquisition Training:

-

Each trial begins with the presentation of a conditioned stimulus (CS), typically a light and/or a tone, for 10 seconds.

-

If the rat moves to the opposite compartment during the CS presentation, the CS is terminated, and no shock is delivered. This is recorded as an avoidance response .

-

If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor for a maximum of 10 seconds.

-

If the rat moves to the other compartment during the US presentation, both the CS and US are terminated. This is recorded as an escape response .

-

If the rat does not move to the other compartment during the US presentation, it is recorded as an escape failure .

-

The inter-trial interval should be varied (e.g., 30-60 seconds) to prevent temporal conditioning.

-

Conduct daily training sessions of 30-50 trials until a stable baseline of at least 80% avoidance is achieved.

-

-

Drug Administration:

-

Once a stable avoidance baseline is established, divide the animals into treatment groups (e.g., vehicle control, different doses of this compound, and a positive control like haloperidol).

-

Administer this compound (e.g., subcutaneously or orally) at the desired doses. The pre-treatment time will depend on the route of administration (e.g., 30-60 minutes for subcutaneous injection).

-

-

Testing:

-

Following the pre-treatment period, place the rat in the shuttle box and conduct a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, escape failures, and the latency to respond for both avoidance and escape.

-

Data Presentation and Interpretation

The primary endpoint is the number of avoidance responses. A significant decrease in avoidance responses in the this compound group compared to the vehicle group, without a significant increase in escape failures or a significant change in escape latency, is indicative of antipsychotic-like activity.

Quantitative Data Summary

The following table summarizes expected results based on the known preclinical profile of this compound. Note that specific data on escape responses at these doses are not widely available in published literature, which represents a key area for further investigation.

| Treatment Group | Dose (mg/kg) | Route | % Avoidance Responses (relative to baseline) | Effect on Escape Responses |

| Vehicle Control | - | s.c./p.o. | ~100% | No significant change |

| This compound | 0.31 | s.c. | Significant Decrease (MED) | Expected to be minimal |

| This compound | 0.8 | p.o. | ~50% (ED50) | Expected to be minimal |

| Haloperidol (Positive Control) | 0.08 | s.c. | Significant Decrease (MED) | Minimal at this dose |

| Haloperidol (Positive Control) | 0.5 | p.o. | ~50% (ED50) | Minimal at this dose |

MED: Minimum Effective Dose; ED50: Effective Dose for 50% response.

Conclusion

The conditioned avoidance response test is a robust and predictive model for evaluating the antipsychotic potential of compounds like this compound. By following the detailed protocol and carefully analyzing the differential effects on avoidance and escape behaviors, researchers can effectively characterize the preclinical antipsychotic-like profile of this compound and similar drugs. The unique D2 partial agonist and 5-HT1A agonist properties of this compound make it a valuable tool for investigating the neurobiology of psychosis and the mechanisms of action of novel antipsychotic agents. Further research to quantify the dose-dependent effects on escape latency and failures is warranted to provide a more complete profile of this compound.

References

- 1. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

Application of Bifeprunox Mesylate in Animal Models of Schizophrenia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox mesylate is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia.[1] Its development was ultimately discontinued.[2][3][4] Bifeprunox acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[5] This dual mechanism was hypothesized to address both the positive and negative symptoms of schizophrenia while potentially offering a better side-effect profile compared to other antipsychotics. The dopamine stabilizer concept suggests that partial D2 agonism can reduce dopamine activity in overactive mesolimbic pathways (addressing positive symptoms) and increase it in brain regions with low dopaminergic tone, such as the prefrontal cortex (potentially improving negative and cognitive symptoms). The additional 5-HT1A agonism was thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).

These application notes provide an overview of the preclinical evaluation of this compound in various animal models relevant to schizophrenia, including detailed experimental protocols and a summary of key findings.

Mechanism of Action: Signaling Pathways

Bifeprunox's therapeutic hypothesis is centered on its ability to modulate dopaminergic and serotonergic signaling pathways implicated in the pathophysiology of schizophrenia.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the available quantitative data from preclinical studies of this compound in various animal models.

Table 1: Receptor Binding Affinity and Functional Activity

| Receptor | Species | Assay | Parameter | Value | Reference |

| Dopamine D2 | Rat (Striatum) | In Vitro Binding ([³H]raclopride) | pKi | 8.83 | |

| Serotonin 5-HT1A | Rat (Cortex) | In Vitro Binding ([³H]8-OH-DPAT) | pKi | 7.19 | |

| Serotonin 5-HT1A | Human (recombinant) | In Vitro Binding | pKi | 8 | |

| Serotonin 5-HT1A | Human (recombinant) | Functional Assay | Emax | 70% | |

| Serotonin 5-HT1A | Rat (Hippocampus) | Functional Assay | pEC50 | 6.37 |

Table 2: In Vivo Neurochemical and Electrophysiological Effects

| Model | Species | Brain Region | Parameter | Dose (Bifeprunox) | Effect | Reference |

| In Vivo Electrophysiology | Rat | Ventral Tegmental Area (VTA) | DA Neuron Firing Rate | 250 µg/kg, i.v. | ↓ 40-50% | |

| In Vivo Electrophysiology | Rat | Ventral Tegmental Area (VTA) | DA Neuron Bursting Activity | 250 µg/kg, i.v. | ↓ 95% | |

| In Vivo Electrophysiology | Rat | Dorsal Raphe | 5-HT Neuron Firing Rate | 225 ± 25 µg/kg, i.v. | EC50 for inhibition |

Table 3: Behavioral Effects in Animal Models

| Model | Species | Parameter | Dose (Bifeprunox) | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor Activity | Not specified | Inhibition | |

| Conditioned Avoidance Response | Rat | Avoidance Behavior | Not specified | Inhibition | |

| Marble Burying | Mouse | Number of Marbles Buried | 0.001-2.5 mg/kg, i.p. | ↓ Marble Burying (effective from 0.0025 mg/kg) | |

| Ultrasonic Vocalization (Anxiety Model) | Rat | Vocalizations | Not specified | ↓ Vocalizations (higher potency than aripiprazole) | |

| Prepulse Inhibition (PPI) Deficit (Apomorphine-induced) | Rat | PPI | 0.04–2.5 mg/kg | Reversal of deficit | |

| Spontaneous Locomotor Activity | Rat | Locomotor Activity | 0.8 mg/kg (3x/day for 8 weeks) | ↓ Locomotor Activity |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state of psychosis.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

d-Amphetamine sulfate

-

Vehicle (e.g., saline, distilled water with a few drops of Tween 80)

-

Open-field activity chambers equipped with infrared photobeams

Procedure:

-

Habituation: Individually house rats and handle them for several days before testing. On the day of the experiment, allow rats to habituate to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at various doses.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for Bifeprunox to be absorbed and distributed.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor Activity Recording: Immediately after the amphetamine injection, place the rat in the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total activity counts between the Bifeprunox-treated groups and the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Marble Burying Test in Mice

This test is often used to screen for anxiolytic and anti-compulsive properties of drugs.

Materials:

-

Male NMRI or C57BL/6J mice (20-25 g)

-

This compound

-

Vehicle

-

Standard mouse cages (e.g., 27 x 16.5 x 12.5 cm)

-

Clean bedding (e.g., wood chips), approximately 5 cm deep

-

Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage

Procedure:

-

Test Arena Preparation: Prepare the test cages with fresh, deep bedding. Evenly space the marbles on the surface of the bedding.

-

Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer this compound or vehicle (e.g., i.p.) at various doses.

-

Testing: 30 minutes after injection, place a single mouse in the prepared cage.

-

Observation Period: Leave the mouse undisturbed for 30 minutes.

-

Scoring: After the 30-minute period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.

-

Data Analysis: Compare the number of buried marbles between the different treatment groups using statistical methods such as ANOVA or Kruskal-Wallis test.

Protocol 3: In Vivo Electrophysiology in Rats

This technique allows for the direct measurement of the firing activity of specific neuronal populations, such as dopamine neurons in the Ventral Tegmental Area (VTA), in response to drug administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., chloral hydrate, urethane)

-

Stereotaxic apparatus

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., VTA).

-

Electrode Placement: Slowly lower the microelectrode into the VTA to record the extracellular activity of single dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials).

-

Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for a period of time (e.g., 10-15 minutes).

-

Drug Administration: Administer this compound intravenously (i.v.) in cumulative doses.

-

Recording: Continuously record the neuron's firing rate throughout the drug administration period.

-

Data Analysis: Analyze the firing rate (spikes/second) and bursting activity. Express the changes in firing rate as a percentage of the baseline and calculate dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel antipsychotic compound like this compound in preclinical animal models.

Conclusion

Preclinical studies in animal models demonstrated that this compound possesses a pharmacological profile consistent with its proposed mechanism of action as a dopamine D2 and serotonin 5-HT1A partial agonist. The compound showed activity in models predictive of antipsychotic efficacy and anxiolytic effects. However, its clinical development was halted, highlighting the translational challenges in drug development for schizophrenia. The protocols and data presented here provide a valuable reference for researchers working on the development of novel antipsychotics with similar mechanisms of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bifeprunox Mesylate Dose-Response Analysis in Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate is a novel atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This unique pharmacological profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to traditional antipsychotics. These application notes provide a detailed overview of the dose-response relationship of this compound in several key preclinical behavioral assays relevant to antipsychotic and anxiolytic activity. The included protocols offer standardized methods for evaluating the behavioral effects of Bifeprunox and similar compounds.

Mechanism of Action

Bifeprunox acts as a dopamine system stabilizer. In conditions of dopamine hyperactivity, its partial agonism at D2 receptors leads to a net decrease in dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity, it can increase dopaminergic tone.[1] Its agonism at 5-HT1A receptors is thought to contribute to its anxiolytic properties and may also modulate dopamine release in cortical regions, potentially improving cognitive and negative symptoms.[1]

Data Presentation: Dose-Response Analysis

The following tables summarize the quantitative dose-response data for this compound in various behavioral assays.

Table 1: Apomorphine-Induced Climbing in Mice

| Bifeprunox Dose (mg/kg, p.o.) | % of Animals with Climbing Score < 9 | Reference |

| 0.1 | ~20% | [2] |

| 0.3 | ~60% | [2] |

| 1 | ~90% | [2] |

| ED50 | 0.14 |

Table 2: Catalepsy Test in Mice

| Bifeprunox Dose (mg/kg) | % of Animals Exhibiting Catalepsy | Conditions | Reference |

| Up to 10 | 0% | Alone | |

| ~0.1 | Significant catalepsy | In the presence of a 5-HT1A antagonist (WAY 100635) |

Table 3: Conditioned Avoidance Response (CAR) in Rats

| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |

| Not specified | Inhibition of Conditioned Avoidance Response |

Table 4: Marble Burying Test in Mice

Quantitative dose-response data for Bifeprunox in the marble burying test is not available in a structured table. The available information suggests a dose-dependent reduction in marble burying behavior.

| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |

| 0.001 - 2.5 | Decreased marble burying |

Table 5: Ultrasonic Vocalization (USV) Test in Rats

While it is reported that Bifeprunox has a higher potency than aripiprazole in reducing ultrasonic vocalizations, specific dose-response data in a tabular format is not available.

| Bifeprunox Dose Range (mg/kg) | Observed Effect | Reference |

| Not specified | Reduction in ultrasonic vocalizations |

Table 6: Locomotor Activity in Rats

Quantitative dose-response data for Bifeprunox on spontaneous locomotor activity is not consistently presented in a single table. However, one study noted the following effects.

| Bifeprunox Dose (mg/kg, t.i.d.) | Observed Effect on Locomotor Activity | Reference |

| 0.8 | Significant reduction |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Apomorphine-Induced Climbing in Mice

Objective: To assess the dopamine D2 receptor antagonist/partial agonist properties of a compound.

Apparatus:

-

Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height).

Procedure:

-

Acclimatize male Swiss mice to the testing room for at least 60 minutes.

-

Administer this compound (or vehicle) orally (p.o.) at the desired doses.

-

After a pre-treatment period (e.g., 60 minutes), administer apomorphine hydrochloride (e.g., 1 mg/kg, s.c.).

-

Immediately place each mouse in an individual wire mesh cage.

-

Observe the climbing behavior for a period of 20-30 minutes.

-

Scoring can be done at 5-minute intervals. A common scoring system is: 0 = all four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall; 3 = climbing to the top of the cage.

-

The primary dependent variable is the total climbing score or the percentage of animals exhibiting a score below a certain threshold.

Catalepsy Test in Rats

Objective: To evaluate the potential for a compound to induce extrapyramidal side effects (EPS).

Apparatus:

-

A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from the base.

Procedure:

-

Use male Wistar rats and acclimatize them to the testing room.

-

Administer this compound (or vehicle/positive control like haloperidol) at the desired doses.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measure the time the rat remains in this unnatural posture (immobility time). A cut-off time (e.g., 180 seconds) is typically used.

-

Catalepsy is considered present if the immobility time exceeds a predefined criterion (e.g., 20 seconds).

-

The primary dependent variable is the mean immobility time or the percentage of animals exhibiting catalepsy.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response.

Apparatus:

-

A shuttle box with two compartments separated by a door or opening, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (CS) provider (e.g., a light or a tone).

Procedure:

-

Training: Place a rat in one compartment. Present the CS (e.g., a light) for a fixed period (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends. If it fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor, which is terminated when the rat escapes to the other compartment (escape response). Repeat for a set number of trials.

-

Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer this compound (or vehicle) at the desired doses.

-

After a pre-treatment period, place the rat back in the shuttle box and run a session of trials as in training.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Marble Burying Test in Mice

Objective: To assess anxiolytic-like or anti-compulsive-like activity.

Apparatus:

-

Standard mouse cages (e.g., 26 x 20 x 14 cm) filled with 5 cm of bedding.

-

20-25 glass marbles (e.g., 1.5 cm in diameter).

Procedure:

-

Acclimatize male mice to the testing room.

-

Prepare the test cages by placing the marbles evenly on the surface of the bedding.

-

Administer this compound (or vehicle) at the desired doses.

-

After a pre-treatment period, place a single mouse in each prepared cage.

-

Leave the mouse undisturbed for 30 minutes.

-

After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

A reduction in the number of buried marbles is indicative of anxiolytic-like or anti-compulsive-like effects.

Ultrasonic Vocalization (USV) Test in Rats

Objective: To assess anxiolytic-like activity by measuring distress calls.

Apparatus:

-

A sound-attenuating chamber.

-

An ultrasonic microphone and recording software capable of detecting frequencies in the 20-22 kHz range.

-

A stimulus to induce vocalizations (e.g., a mild, brief foot shock).

Procedure:

-

Acclimatize male rats to the testing room.

-

Administer this compound (or vehicle) at the desired doses.

-

After a pre-treatment period, place the rat in the sound-attenuating chamber.

-

Present the aversive stimulus (e.g., a series of brief foot shocks).

-

Record the ultrasonic vocalizations for a defined period following the stimulus.

-

Analyze the recordings for the number and duration of 22-kHz vocalizations.

-

A decrease in the number or duration of USVs suggests anxiolytic-like properties.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its effects primarily through the modulation of Dopamine D2 and Serotonin 5-HT1A receptor signaling pathways.

Caption: Bifeprunox's dual action on D2 and 5-HT1A receptor pathways.

Experimental Workflow for Behavioral Assays

The general workflow for conducting dose-response analysis in the described behavioral assays is as follows:

Caption: Standard workflow for in vivo behavioral pharmacology studies.

Logical Relationship of Bifeprunox's Mechanism to Behavioral Outcomes

The partial agonism at D2 receptors and agonism at 5-HT1A receptors are hypothesized to produce the observed behavioral effects through a series of neurochemical and circuit-level changes.

Caption: From molecular mechanism to behavioral outcomes of Bifeprunox.

References

Application Notes and Protocols for Studying Dopamine Receptor Modulation with Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate is a novel atypical antipsychotic agent characterized by its unique mechanism of action as a partial agonist at dopamine D2-like receptors (D2, D3, and D4) and a potent agonist at serotonin 5-HT1A receptors.[1][2][3] This dual activity allows Bifeprunox to act as a dopamine-serotonin system stabilizer.[4][5] In regions of high dopaminergic activity, it acts as a functional antagonist, while in areas with low dopamine levels, it exhibits agonist properties, thereby restoring normal dopaminergic transmission. This profile suggests its potential for treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics.

These application notes provide detailed protocols for utilizing this compound as a tool to investigate dopamine receptor modulation in various in vitro and in vivo experimental paradigms.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound at key dopamine and serotonin receptors.

Table 1: this compound Binding Affinities (pKi)

| Receptor Subtype | pKi Value | Species | Reference |

| Dopamine D2 | 8.5 | Human | |

| Dopamine D2 (Striatal) | 8.83 | Rat | |

| Dopamine D3 | 9.2 | Human | |

| Dopamine D4 | 8.8 | Human | |

| Serotonin 5-HT1A | 8.0 | Human | |

| Serotonin 5-HT1A (Cortical) | 7.19 | Rat |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: this compound Functional Activity

| Assay | Receptor | Parameter | Value | Species/Cell Line | Reference |

| Adenylate Cyclase | Dopamine D2 | pA2 (vs. Quinpirole) | 10.1 | Human (CHO cells) | |

| Adenylate Cyclase | Dopamine D2 | Intrinsic Activity | 28% (vs. Quinpirole) | Human (CHO cells) | |

| Adenylate Cyclase | Dopamine D2 | pD2 | 7.9 | Rat (Striatal Slices) | |

| Adenylate Cyclase | Serotonin 5-HT1A | pEC50 | 9.95 | Human (CHO cells) | |

| Adenylate Cyclase | Serotonin 5-HT1A | Efficacy | 73% | Human (CHO cells) | |

| [35S]GTPγS Binding | Serotonin 5-HT1A | Emax | 70% | Human |

pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity and Efficacy (Emax) are measures of the maximal response a ligand can produce.

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity of this compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific Agent: 10 µM Haloperidol.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Fluid and Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-Spiperone (near its Kd value), and the cell membrane suspension.

-

Non-specific Binding Wells: Add 10 µM Haloperidol, [³H]-Spiperone, and the cell membrane suspension.

-

Competitor Wells: Add the serial dilutions of this compound, [³H]-Spiperone, and the cell membrane suspension.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay in CHO Cells

This protocol assesses the functional activity of this compound at the D2 receptor by measuring its effect on cAMP levels.

Materials:

-

CHO cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., MEM with 10% FBS).

-

Stimulation buffer.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., AlphaScreen or fluorescence-based).

Procedure:

-

Culture the D2-expressing CHO cells to an appropriate density.

-

Detach and resuspend the cells in stimulation buffer.

-

To measure agonist activity, incubate the cells with varying concentrations of this compound.

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

For agonist activity: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 and Emax values.

-

For antagonist activity: Plot the percentage inhibition of the agonist response against the log concentration of this compound to determine the IC50, from which a pA2 value can be calculated.

In Vivo Microdialysis for Dopamine Measurement in Rat Striatum

This protocol measures the effect of this compound on extracellular dopamine levels in the rat brain.

Materials:

-

Male Wistar rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

HPLC system with electrochemical detection for dopamine analysis.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the animal to recover and for the baseline extracellular dopamine levels to stabilize.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., subcutaneously or intraperitoneally).

-

Continue collecting dialysate samples to monitor the change in dopamine levels over time.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Data Analysis:

-

Quantify the dopamine concentration in each sample.

-

Express the post-drug dopamine levels as a percentage of the pre-drug baseline.

-

Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.

Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the antipsychotic-like potential of this compound.

Materials:

-

Male Wistar rats.

-

Two-way shuttle box with a grid floor capable of delivering a mild foot shock.

-

Conditioned stimulus (CS) generator (e.g., a tone or light).

-

Unconditioned stimulus (US) generator (a foot shock).

-

This compound.

Procedure:

-

Training: Place a rat in the shuttle box. Present the CS for a short period (e.g., 10 seconds), followed by the US (a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Repeat this for a set number of trials.

-

Drug Testing: Once the rats are trained to a stable level of avoidance, administer this compound at various doses.

-

After a set pre-treatment time, place the rat back in the shuttle box and repeat the trial sequence.

-

Record the number of avoidance responses, escape responses, and escape failures.

Data Analysis:

-

Calculate the percentage of avoidance responses for each dose of this compound.

-

A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complexities of dopamine receptor modulation. Its partial agonist activity at D2-like receptors and agonist activity at 5-HT1A receptors provide a unique profile for studying the interplay between these two neurotransmitter systems in both in vitro and in vivo models. The protocols outlined in these application notes offer a starting point for researchers to explore the therapeutic potential and underlying mechanisms of dopamine system stabilizers. It is important to note that while showing promise in preclinical and early clinical trials, the development of Bifeprunox for schizophrenia was ultimately discontinued. Nevertheless, it remains a relevant and informative compound for research purposes.

References

- 1. Portico [access.portico.org]

- 2. lnu.diva-portal.org [lnu.diva-portal.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bifeprunox Mesylate in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its unique mechanism of action as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor.[1][2] This profile suggests potential therapeutic benefits for both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.[1][3] Although the clinical development of this compound was discontinued, its distinct pharmacology makes it a valuable tool for preclinical research aimed at understanding the roles of the dopaminergic and serotonergic systems in psychosis and other neuropsychiatric disorders.[4]

These application notes provide a comprehensive overview of the proper administration and dosage of this compound in various preclinical models, along with detailed protocols for key behavioral and neurochemical experiments.

Data Presentation

Table 1: Receptor Binding Affinity and Intrinsic Efficacy of Bifeprunox

| Receptor | Species | pKi (mean ± SEM) | Intrinsic Activity (%) | Reference |

| Dopamine D2 | Human | 8.5 | Low | |

| Dopamine D2 | Rat (Striatum) | 8.83 | Partial Agonist | |

| Dopamine D3 | Human | 9.2 | - | |

| Dopamine D4 | Human | 8.8 | - | |

| Serotonin 5-HT1A | Human | 8.0 | 70 | |

| Serotonin 5-HT1A | Rat (Cortex) | 7.19 | Full Agonist |

Table 2: Preclinical Dosages of this compound

| Animal Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference |

| Locomotor Activity | Rat | Oral (p.o.) | 0.8 mg/kg (tid) | Reduced locomotor activity | |

| Catalepsy | Mouse | Intraperitoneal (i.p.) | Up to 10 mg/kg | No catalepsy induced | |

| Nicotine-Seeking Behavior | Rat | Subcutaneous (s.c.) | 4 - 250 µg/kg | Attenuated cue-induced nicotine-seeking | |

| Marble Burying | Mouse | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Decreased marble burying behavior | |

| Electrophysiology (VTA DA neurons) | Rat | Intravenous (i.v.) | 50 - 400 µg/kg | Decreased firing rate | |

| Electrophysiology (Dorsal Raphe 5-HT neurons) | Rat | Intravenous (i.v.) | 50 - 400 µg/kg | Suppressed firing activity | |

| Parkinson's Disease Model | Marmoset (MPTP-treated) | Intraperitoneal (i.p.) | 1 mg/kg | Reversed hypomotility | |

| Parkinson's Disease Model | Marmoset (MPTP-treated) | Oral (p.o.) | Not Specified | Reversed hypomotility |

Experimental Protocols

Vehicle Preparation for Preclinical Studies

Objective: To prepare a suitable vehicle for the dissolution or suspension of this compound for in vivo administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile water for injection

-

Sterile vials